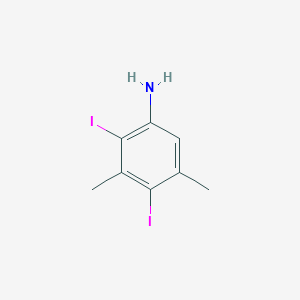
2,4-Diiodo-3,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diiodo-3,5-dimethylaniline is a chemical compound that has been extensively studied for its applications in scientific research. It is commonly used as a reagent in organic synthesis and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2,4-Diiodo-3,5-dimethylaniline is not well understood. However, it is believed that it acts as an oxidizing agent and can undergo redox reactions with other compounds. It has also been found to be a good source of iodine in organic synthesis.
Biochemical and Physiological Effects:
2,4-Diiodo-3,5-dimethylaniline has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Diiodo-3,5-dimethylaniline in lab experiments is its high purity. The product obtained from the synthesis method is usually of high purity and can be used directly in experiments. However, one of the limitations of using this compound is its high cost. It is also a toxic and hazardous compound and needs to be handled with care.
Orientations Futures
There are several future directions for the research on 2,4-Diiodo-3,5-dimethylaniline. One possible direction is to explore its potential as an anti-cancer agent. It has been found to have cytotoxic properties and may have potential as a cancer drug. Another direction is to investigate its use as a source of iodine in organic synthesis. It may have advantages over other iodine sources due to its high purity. Finally, its antioxidant and anti-inflammatory properties may have potential applications in the development of new drugs for various diseases.
Conclusion:
In conclusion, 2,4-Diiodo-3,5-dimethylaniline is a chemical compound that has been extensively studied for its applications in scientific research. Its synthesis method is well established and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and needs to be handled with care. There are several future directions for research on this compound, including its potential as an anti-cancer agent, its use as a source of iodine in organic synthesis, and its potential applications in the development of new drugs.
Méthodes De Synthèse
The synthesis of 2,4-Diiodo-3,5-dimethylaniline involves the reaction of 3,5-dimethylaniline with iodine monochloride (ICl) and iodine (I2) in the presence of anhydrous hydrochloric acid. The reaction is carried out at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,4-Diiodo-3,5-dimethylaniline has been widely used in scientific research as a reagent in organic synthesis. It is used as a starting material for the synthesis of various compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a building block for the synthesis of complex molecules.
Propriétés
Numéro CAS |
117832-16-3 |
|---|---|
Nom du produit |
2,4-Diiodo-3,5-dimethylaniline |
Formule moléculaire |
C8H9I2N |
Poids moléculaire |
372.97 g/mol |
Nom IUPAC |
2,4-diiodo-3,5-dimethylaniline |
InChI |
InChI=1S/C8H9I2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 |
Clé InChI |
JNDDLIFHIOPHON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1I)C)I)N |
SMILES canonique |
CC1=CC(=C(C(=C1I)C)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



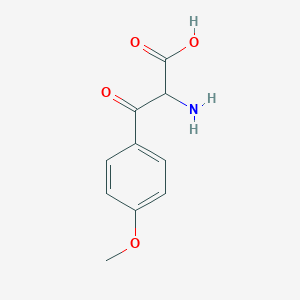
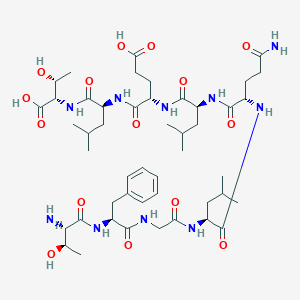
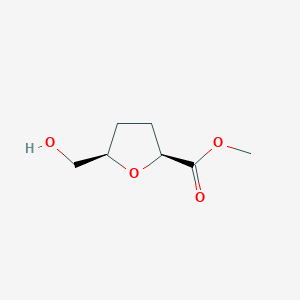
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
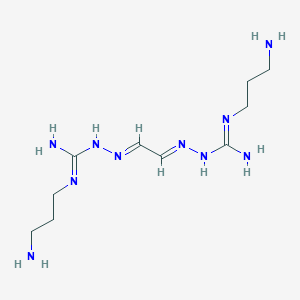

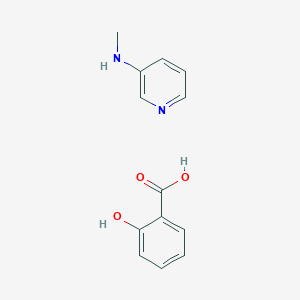
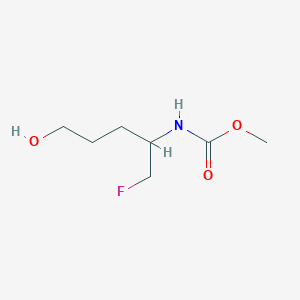
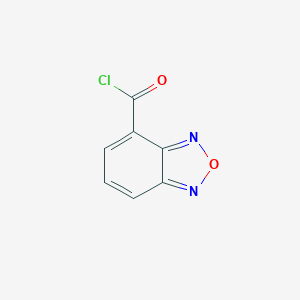

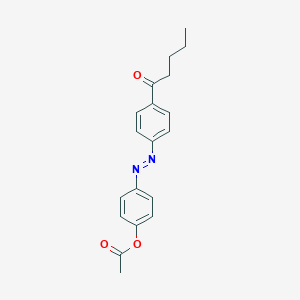
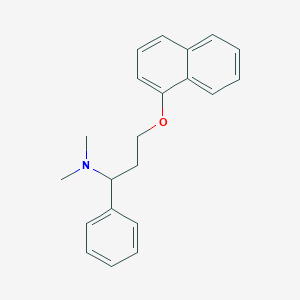
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)